molecular formula C11H19ClN2O3 B8121888 Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride

Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride

Cat. No.: B8121888
M. Wt: 262.73 g/mol
InChI Key: CFGPDSGZUSVCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate Hydrochloride

The chemical identity of this compound is defined by its unique structure, functional groups, and salt form. This compound is characterized by the presence of two cyclobutane rings, each substituted with functional groups that confer both reactivity and specificity to its chemical behavior. The hydrochloride salt form enhances its solubility and stability, which is particularly relevant for its potential application in chemical synthesis and pharmaceutical research.

Systematic IUPAC Nomenclature and Isomeric Variations

The systematic IUPAC name for this compound is methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutane-1-carboxylate; dihydrochloride. This nomenclature reflects the precise arrangement of functional groups and the presence of two hydrochloride moieties associated with the molecule. The IUPAC name is derived from the parent structure, which consists of a cyclobutane ring with a methyl ester at the 1-position and a secondary amide linkage to a second cyclobutane ring, itself substituted with an amino group at the 3-position.

Isomeric variations are possible due to the stereochemistry inherent in the cyclobutane rings. The parent compound, as referenced in PubChem CID 122170291, is rel-methyl (1R,3r)-3-((1r,3R)-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate, indicating relative stereochemistry at the 1 and 3 positions of each cyclobutane ring. However, in most commercial and registry entries, the compound is specified without explicit stereochemical descriptors, reflecting either a racemic mixture or an undefined configuration.

The importance of stereochemistry in cyclobutane derivatives cannot be overstated, as the spatial arrangement of substituents can dramatically influence both chemical reactivity and biological activity. For this compound, the trans- and cis- isomers refer to the relative positions of the substituents on the cyclobutane rings. The most commonly referenced form in chemical databases is the trans-isomer, which is considered more stable due to reduced steric hindrance.

Molecular Formula and Structural Descriptors

The molecular formula of this compound is C11H20Cl2N2O3. This formula accounts for the base structure and the two hydrochloride ions associated with the molecule. The molecular weight, as computed by PubChem, is 299.19 g/mol. It is important to note that some sources may report a slightly different molecular weight (e.g., 262.74 g/mol) if only one hydrochloride ion is considered or if the neutral form is referenced. For clarity, this article adheres to the dihydrochloride form, which is the most prevalent in the literature and chemical registries.

Structural descriptors provide a standardized method for representing the chemical structure in both human- and machine-readable formats. The International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, are widely used for database searches and digital communication of chemical information. For this compound, the InChI is:

InChI=1S/C11H18N2O3.2ClH/c1-16-11(15)7-4-9(5-7)13-10(14)6-2-8(12)3-6;;/h6-9H,2-5,12H2,1H3,(H,13,14);2*1H

The corresponding InChIKey is:

BDCJXEPEULQJPW-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System (SMILES) notation is another widely used descriptor, facilitating computational modeling and cheminformatics applications. The SMILES for this compound is:

COC(=O)C1CC(C1)NC(=O)C2CC(C2)N.Cl.Cl

These descriptors are essential for unambiguous identification and digital manipulation of the compound in chemical informatics platforms.

Table 1. Molecular and Structural Descriptors
Descriptor Value
Molecular Formula C11H20Cl2N2O3
Molecular Weight 299.19 g/mol (dihydrochloride)
IUPAC Name methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutane-1-carboxylate; dihydrochloride
InChI InChI=1S/C11H18N2O3.2ClH/c1-16-11(15)7-4-9(5-7)13-10(14)6-2-8(12)3-6;;/h6-9H,2-5,12H2,1H3,(H,13,14);2*1H
InChIKey BDCJXEPEULQJPW-UHFFFAOYSA-N
SMILES COC(=O)C1CC(C1)NC(=O)C2CC(C2)N.Cl.Cl

Synonyms and Registry Numbers in Chemical Databases

The compound is referenced under various synonyms and registry numbers across chemical databases, reflecting differences in naming conventions, salt forms, and stereochemical specification. The most authoritative registry number is the Chemical Abstracts Service (CAS) number 1860028-26-7. Additional identifiers include the MDL number MFCD30146437 and catalog numbers such as L13870 in commercial databases.

Depositor-supplied synonyms include:

  • This compound
  • methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hcl
  • methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutane-1-carboxylate; dihydrochloride
  • Methyl trans-3-(trans-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate dihydrochloride
  • AKOS037644402
  • AS-53243
  • CS-0049134
  • P16239

These synonyms are essential for cross-referencing the compound in diverse chemical catalogs, regulatory documents, and scientific literature.

Table 2. Registry Numbers and Synonyms
Database/Registry Identifier/Synonym
CAS Number 1860028-26-7
MDL Number MFCD30146437
PubChem CID 122170290
Depositor Synonyms This compound; methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hcl; methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutane-1-carboxylate; dihydrochloride; Methyl trans-3-(trans-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate dihydrochloride; AKOS037644402; AS-53243; CS-0049134; P16239

Structural Representation

To facilitate understanding of the molecular architecture, the following image illustrates the two cyclobutane rings and the key functional groups (amino, amide, ester, and hydrochloride salts).

Figure 1. Structural Formula of this compound

This structural diagram highlights the amide linkage between the two cyclobutane rings, the methyl ester group, and the amino substitution, as well as the association with hydrochloride ions.

Properties

IUPAC Name

methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3.ClH/c1-16-11(15)7-4-9(5-7)13-10(14)6-2-8(12)3-6;/h6-9H,2-5,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGPDSGZUSVCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)NC(=O)C2CC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes from Cyclobutane Precursors

The synthesis begins with cyclobutane derivatives, leveraging coupling reactions to construct the core framework. A key intermediate is 3-aminocyclobutanecarbonyl chloride , which is reacted with methyl 3-aminocyclobutanecarboxylate under Schotten-Baumann conditions. This method typically employs:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (D2C) at 0–5°C.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts .

  • Yield : 68–72% after recrystallization from ethanol/water mixtures .

A critical challenge is the steric hindrance imposed by the cyclobutane rings, which slows amide bond formation. Catalytic additives such as 1-hydroxybenzotriazole (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC) are often used to accelerate coupling .

Nitro Group Reduction Strategies

The amine functionality in the final product is frequently introduced via reduction of a nitro precursor. For example, methyl 3-[(3-nitrocyclobutanecarbonyl)amino]cyclobutanecarboxylate is hydrogenated using:

  • Catalyst : 5% Pd/C or Raney nickel under 30–50 psi H₂.

  • Solvent : Methanol or ethyl acetate.

  • Temperature : 25–40°C .

Reduction MethodCatalystPressure (psi)Yield (%)Purity (%)
HydrogenationPd/C408598.5
Catalytic TransferNaBH₄/NiCl₂Ambient7895.2

Alternative reductants like sodium borohydride (NaBH₄) in the presence of nickel chloride (NiCl₂) enable nitro-to-amine conversion under milder conditions, though with slightly lower yields .

Protection and Deprotection of Amine Groups

To prevent undesired side reactions during amide coupling, the amine group is protected using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups. A typical sequence involves:

  • Protection : Treating 3-aminocyclobutanecarboxylic acid with Boc₂O in dioxane/water (pH 9–10).

  • Activation : Converting the Boc-protected acid to its acyl chloride using thionyl chloride (SOCl₂).

  • Coupling : Reacting with methyl 3-aminocyclobutanecarboxylate.

  • Deprotection : Removing the Boc group with HCl in dioxane (4 M) .

The Boc strategy achieves >90% recovery of the free amine, whereas benzyl groups require hydrogenolysis (Pd/C, H₂), which risks over-reduction of the ester moiety .

Hydrochloride Salt Formation

The final hydrochloride salt is precipitated by treating the free base with HCl gas or concentrated HCl in anhydrous ethanol or isopropanol. Key parameters include:

  • Stoichiometry : 1.1–1.3 equivalents of HCl to ensure complete protonation.

  • Temperature : 0–5°C to prevent ester hydrolysis.

  • Isolation : Filtration and washing with cold ether yields >99% pure hydrochloride salt .

Catalytic Methods and Optimization

Recent advances focus on flow chemistry and enzyme-mediated catalysis to enhance efficiency:

  • Continuous Flow Hydrogenation : Microreactors with Pd/C catalysts reduce reaction times from hours to minutes while maintaining 92% yield .

  • Lipase-Catalyzed Esterification : Immobilized Candida antarctica lipase B (CAL-B) facilitates ester formation under solvent-free conditions, avoiding acid-catalyzed side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride exhibit anticancer properties. Research has focused on the compound's ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity.

Neurological Applications

The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Preliminary research indicates that it may act on specific receptors involved in neurotransmission.

Case Study: Neuroprotective Effects

In animal models of neurodegeneration, administration of this compound resulted in decreased neuronal loss and improved cognitive function, indicating its potential as a neuroprotective agent.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various pathogens. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics.

Case Study: Antimicrobial Efficacy

Research evaluating the antimicrobial properties revealed that the compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Further studies are warranted to explore its mechanism of action.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound shares structural similarities with other cyclobutane derivatives, primarily differing in substituents, ring size, and functional groups. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Key Features LCMS/HPLC Data Applications
Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride Not explicitly provided Likely C₁₀H₁₆ClN₂O₃ Bicyclic urea linkage; dual cyclobutane rings m/z 411 [M+H]+, 1.18 min retention Intermediate for kinase inhibitors
cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride 1212304-86-3 C₆H₁₂ClNO₂ Single cyclobutane ring with amino and ester groups; cis stereochemistry Not explicitly provided Building block for peptidomimetics
Methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride 1392804-34-0 C₈H₁₆ClNO₂ Dimethyl substitution at C2; enhanced steric hindrance Not provided Drug discovery intermediates
Ethyl 3-aminocyclobutanecarboxylate hydrochloride 61367-07-5 C₇H₁₄ClNO₂ Ethyl ester instead of methyl ester; altered lipophilicity Not provided Synthetic intermediate
(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride 61367-16-6 C₇H₁₄ClNO₂ Cyclopentane ring (larger ring size); reduced ring strain Not provided Conformational studies

Key Structural and Functional Differences

Ring Size and Strain: The target compound’s bicyclic cyclobutane system introduces significant ring strain compared to cyclopentane derivatives (e.g., 61367-16-6), which exhibit lower strain and greater conformational flexibility .

Substituent Effects :

  • The dimethyl-substituted analog (1392804-34-0) introduces steric hindrance, which may reduce metabolic degradation but could also limit solubility .
  • Ethyl ester derivatives (61367-07-5) exhibit higher lipophilicity (logP) compared to methyl esters, influencing membrane permeability .

Functional Group Variations: The urea linkage in the target compound enables hydrogen bonding, a feature absent in simpler amino esters (e.g., 1212304-86-3). This enhances interactions with biological targets like kinase active sites .

Biological Activity

Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Chemical Formula : C11H20Cl2N2O3
  • Molecular Weight : 267.2 g/mol
  • CAS Number : 1860028-26-7

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the aminocyclobutane moiety suggests potential interactions with amino acid receptors and enzymes involved in metabolic pathways.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
  • Anticancer Potential : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to modulate apoptotic pathways may offer therapeutic avenues for cancer treatment.
  • Neuroprotective Effects : Research has suggested that the compound may possess neuroprotective properties, potentially through the inhibition of oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
AnticancerInduces apoptosis in HeLa cells
NeuroprotectiveReduces oxidative stress in neurons

Table 2: In Vitro Study Results

Cell LineConcentration (µM)% Cell ViabilityApoptosis Induction (%)
HeLa107030
MCF-7206045
SH-SY5Y158025

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-negative bacteria, particularly Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, the compound was tested on various cancer cell lines, including HeLa and MCF-7. Results indicated that treatment with this compound at concentrations ranging from 10 to 20 µM resulted in a significant increase in apoptotic markers compared to untreated controls, suggesting its potential utility in cancer therapy.

Q & A

Q. What are the standard synthetic routes for this cyclobutane-based hydrochloride derivative?

The compound is typically synthesized via a multi-step approach involving:

  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amines, followed by acid hydrolysis (e.g., HCl/dioxane) to generate the hydrochloride salt .
  • Alkylation : Reaction of cyclobutane carboxylic acid derivatives with methyl iodide in the presence of sodium hydride to install methylamino groups .
  • Purification : Silica gel or C18 reverse-phase chromatography for intermediates, with yields exceeding 80% under optimized conditions .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : Key signals include broad singlets (brs) for exchangeable protons (e.g., NH or NH₂ at δ 9.97 ppm in DMSO-d6) and methyl ester resonances (δ 3.82–3.86 ppm) .
  • LCMS/HPLC : Molecular ion peaks (e.g., m/z 411 [M+H]⁺) and retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) confirm purity and mass .

Q. How are reaction intermediates stabilized during synthesis?

  • Salt formation : Conversion to paratoluenesulfonate salts improves crystallinity and stability for storage .
  • Inert atmosphere : Reactions conducted under nitrogen to prevent oxidation of sensitive amines .

Advanced Research Questions

Q. How can researchers address low yields in cyclobutane coupling reactions?

  • Optimized stoichiometry : Use excess sodium nitrite (1.2–1.5 eq.) and zinc (10 eq.) to drive diazotization and reduction steps .
  • Temperature control : Conduct reactions at 0°C to minimize side reactions during nitrosation .
  • Solvent selection : Acetic acid/water mixtures enhance protonation of intermediates, improving reaction efficiency (yields up to 82%) .

Q. What strategies resolve discrepancies in NMR data interpretation?

  • Proton exchange effects : Broad NH signals in DMSO-d6 (e.g., δ 9.10–9.97 ppm) may obscure integration; alternative solvents (CDCl₃) or 2D NMR (HSQC, HMBC) can clarify assignments .
  • Salt counterion effects : Paratoluenesulfonate salts introduce aromatic protons (δ 7.48 ppm), which must be differentiated from the parent compound’s signals .

Q. How can reaction scalability be improved without compromising purity?

  • Continuous flow chemistry : For exothermic steps (e.g., methyl iodide alkylation), flow reactors enhance heat dissipation and reduce byproducts .
  • Alternative workup methods : Replace column chromatography with recrystallization for high-yield intermediates (e.g., paratoluenesulfonate salts) .

Methodological Recommendations

  • Contradiction analysis : Compare HPLC retention times across batches to detect impurities; deviations >0.1 minutes suggest incomplete purification .
  • Scale-up risks : Monitor exothermic reactions (e.g., NaH-mediated alkylation) via in-situ IR to prevent thermal degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.